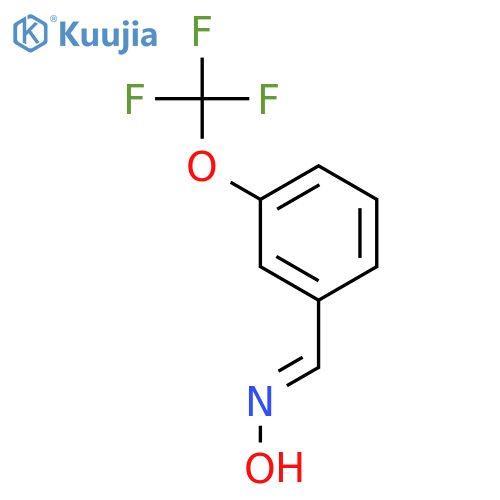Cas no 928063-99-4 (3-(Trifluoromethoxy)benzaldehyde Oxime)

3-(Trifluoromethoxy)benzaldehyde Oxime 化学的及び物理的性質
名前と識別子
-
- N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine
- 3-(TRIFLUOROMETHOXY)BENZALDEHYDE OXIME
- 928063-99-4
- SCHEMBL17301884
- WTEIBXWRMZEGIK-LFYBBSHMSA-N
- MFCD03410420
- (NE)-N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine
- CS-0458112
- 3-(Trifluoromethoxy)benzaldehyde Oxime
-
- MDL: MFCD03410420
- インチ: InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5+
- InChIKey: WTEIBXWRMZEGIK-LFYBBSHMSA-N
計算された属性
- せいみつぶんしりょう: 205.03506292g/mol
- どういたいしつりょう: 205.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 41.8Ų
3-(Trifluoromethoxy)benzaldehyde Oxime 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T899830-50mg |
3-(Trifluoromethoxy)benzaldehyde Oxime |
928063-99-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T899830-100mg |
3-(Trifluoromethoxy)benzaldehyde Oxime |
928063-99-4 | 100mg |
$ 65.00 | 2022-06-02 | ||
| Apollo Scientific | PC450150-5g |
3-(Trifluoromethoxy)benzaldehyde oxime |
928063-99-4 | 5g |
£175.00 | 2024-05-26 | ||
| TRC | T899830-500mg |
3-(Trifluoromethoxy)benzaldehyde Oxime |
928063-99-4 | 500mg |
$ 115.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528779-5g |
3-(Trifluoromethoxy)benzaldehyde oxime |
928063-99-4 | 98% | 5g |
¥2940.00 | 2024-04-25 | |
| abcr | AB359100-5 g |
3-(Trifluoromethoxy)benzaldehyde oxime; . |
928063-99-4 | 5 g |
€339.50 | 2023-07-19 | ||
| abcr | AB359100-5g |
3-(Trifluoromethoxy)benzaldehyde oxime; . |
928063-99-4 | 5g |
€407.90 | 2025-02-13 |
3-(Trifluoromethoxy)benzaldehyde Oxime 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
3-(Trifluoromethoxy)benzaldehyde Oximeに関する追加情報
Introduction to 3-(Trifluoromethoxy)benzaldehyde Oxime (CAS No. 928063-99-4)
3-(Trifluoromethoxy)benzaldehyde Oxime, identified by its Chemical Abstracts Service (CAS) number 928063-99-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of oxime derivatives, which are known for their versatile applications in synthetic chemistry and medicinal chemistry. The presence of a trifluoromethoxy group and an oxime functional group imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The trifluoromethoxy group, characterized by its electron-withdrawing nature, enhances the reactivity and stability of the molecule, while the oxime group provides a site for further functionalization. These features make 3-(Trifluoromethoxy)benzaldehyde Oxime a promising candidate for the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies have further highlighted its potential in constructing complex molecular architectures.
In the realm of pharmaceutical research, oxime derivatives have been extensively studied for their biological activities. The oxime group is particularly relevant in medicinal chemistry due to its ability to form coordination complexes with metal ions, which has implications in drug design and metal-based therapeutics. Additionally, the trifluoromethoxy substituent is known to improve metabolic stability and bioavailability of drug candidates, making it a preferred choice in drug discovery programs.
Recent studies have demonstrated the utility of 3-(Trifluoromethoxy)benzaldehyde Oxime in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The compound serves as a key intermediate in constructing molecules that target specific enzymatic pathways involved in disease progression. For instance, researchers have utilized this oxime derivative to develop novel inhibitors of tyrosine kinases, which play a pivotal role in signal transduction and cell proliferation.
Moreover, the trifluoromethoxy group in 3-(Trifluoromethoxy)benzaldehyde Oxime contributes to its ability to interact with biological targets through dipole-dipole interactions and hydrogen bonding. This property has been exploited in designing ligands for receptor binding studies, where the compound exhibits high affinity for certain protein targets. Such interactions are essential for understanding molecular recognition processes and developing targeted therapies.
The synthesis of 3-(Trifluoromethoxy)benzaldehyde Oxime involves multi-step organic transformations, including condensation reactions with hydroxylamine derivatives under controlled conditions. The introduction of the trifluoromethoxy group typically requires fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity and the sophisticated methodologies employed in modern chemical synthesis.
In industrial applications, 3-(Trifluoromethoxy)benzaldehyde Oxime finds use as a building block for fine chemicals and specialty materials. Its unique structural features make it suitable for developing advanced polymers, coatings, and electronic materials where specific chemical properties are desired. The compound's stability under various reaction conditions also makes it a reliable choice for large-scale manufacturing processes.
From an environmental perspective, the use of trifluoromethoxy containing compounds has been scrutinized due to their persistence and potential impact on ecosystems. However, ongoing research aims to develop greener synthetic routes that minimize environmental footprints while maintaining high yields and purity standards. Innovations in catalytic systems and solvent recovery techniques are contributing to more sustainable practices in the production of such compounds.
The future prospects of 3-(Trifluoromethoxy)benzaldehyde Oxime are promising, with ongoing investigations exploring its role in next-generation therapeutics and materials science. Collaborative efforts between academia and industry are expected to yield novel applications that leverage its unique chemical properties. As research continues to uncover new possibilities, this compound is poised to remain a cornerstone in synthetic chemistry and drug development.
928063-99-4 (3-(Trifluoromethoxy)benzaldehyde Oxime) 関連製品
- 1697537-51-1(2-Cyclohepten-1-one, 3-(3-fluorophenyl)-)
- 1639843-37-0(Fmoc-Sec(Trt)-OH)
- 2413846-51-0(rac-tert-butyl N-(1R,2R)-2-hydroxy-2-phenylcyclopentyl-N-methylcarbamate)
- 1557105-90-4(1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one)
- 1806590-13-5(2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid)
- 37359-53-8(tungsten nitride)
- 1804742-25-3(Methyl 3-(chloromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-5-acetate)
- 956183-52-1(5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde)
- 2098159-32-9((E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid)
- 2172494-94-7(7-oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl chloroformate)
